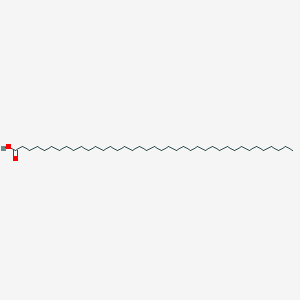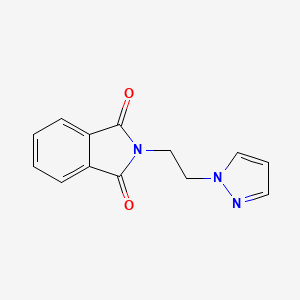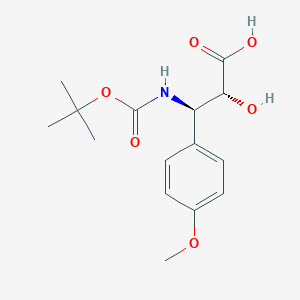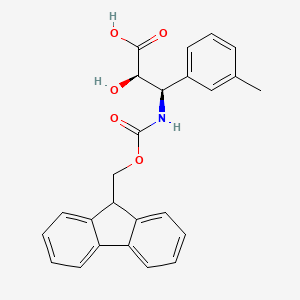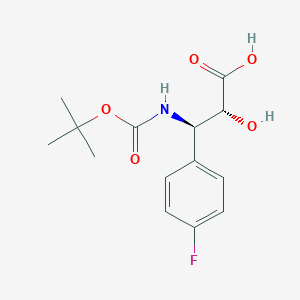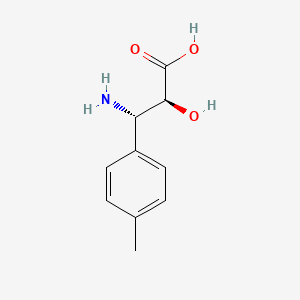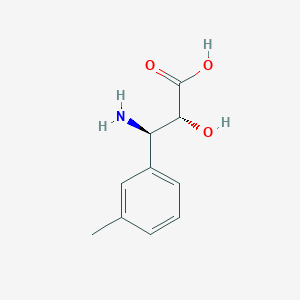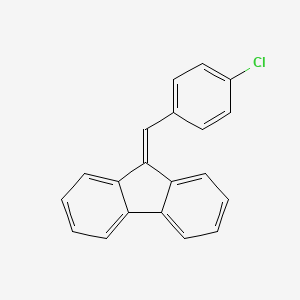
9-(p-Chlorobenzylidene)fluorene
Vue d'ensemble
Description
9-(p-Chlorobenzylidene)fluorene is a member of the class of fluorenes . It is substituted by chlorine at positions 2 and 7, and by a 2-(dibutylamino)-1-hydroxyethyl group at position 4 . It is used as an antimalarial drug in combination with artemether for the treatment of multi-drug resistant strains of falciparum malaria .
Synthesis Analysis
The synthesis of fluorene-based macrocycles, including 9-(p-Chlorobenzylidene)fluorene, involves various connection modes such as 2,7-, 3,6-, 9,9-, and 2,9-linkages . These connection modes demonstrate the geometric possibilities of the macrocycles and nanogrids .Molecular Structure Analysis
The molecular formula of 9-(p-Chlorobenzylidene)fluorene is C30H32Cl3NO . It has an average mass of 528.94000 and a monoisotopic mass of 527.15495 .Applications De Recherche Scientifique
Photovoltaic Applications
9-Arylidene-9H-fluorene derivatives, including those related to 9-(p-Chlorobenzylidene)fluorene, have been utilized in the fabrication of polymer solar cells (PSCs). Studies show that these compounds, when used in donor-acceptor alternating polymers, significantly impact the photovoltaic performance of PSCs. For example, polymers with high molecular weight exhibited power conversion efficiencies (PCEs) of up to 6.52% in PSCs, demonstrating their potential in renewable energy technologies (Liu et al., 2014).
Optical and Electronic Properties
9-(Cycloheptatrienylidene)fluorene derivatives have been synthesized and analyzed for their unique fluorescence and electronic properties. These compounds exhibit acid-sensing capabilities, making them useful as indicators in acidic environments. Their fluorescence behavior can be manipulated based on acid concentrations, offering potential applications in sensing and signaling technologies (Wang et al., 2005).
Material Science and Chemistry
Research into fluorene derivatives, including 9-(p-Chlorobenzylidene)fluorene, has led to the development of materials with improved thermal stability and reactivity. These compounds are integral in creating monomers for polymers, such as in epoxy and polycarbonate resins. Their incorporation in photosensitive and OLED materials showcases their versatility in advanced material applications (Ji-ping, 2011).
Environmental Applications
In environmental studies, the oxidation of fluorene, a component related to 9-(p-Chlorobenzylidene)fluorene, has been explored for its potential in bioremediation. Fungal cultures like Phanerochaete chrysosporium have been used to metabolize fluorene, indicating potential applications in environmental cleanup and pollution management (Bogan et al., 1996).
Safety and Hazards
The safety data sheet for the related compound 9-Fluorenone indicates that it causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection . If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If eye irritation persists, get medical advice/attention .
Orientations Futures
Fluorene-based macrocycles, including 9-(p-Chlorobenzylidene)fluorene, have potential applications in the development of organic nanogrids . These nanogrids can be used as nanoscale building blocks for the fabrication of not only rotaxanes, catenanes, knots, 3D cages, but also nanopolymers, covalent organic frameworks (COFs), metal–organic frameworks (MOFs), and complex molecular cross-scale architectures .
Propriétés
IUPAC Name |
9-[(4-chlorophenyl)methylidene]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZNQDQGGOSSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288581 | |
| Record name | 9-(p-Chlorobenzylidene)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(p-Chlorobenzylidene)fluorene | |
CAS RN |
1229-71-6 | |
| Record name | 9-(p-Chlorobenzylidene)fluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(p-Chlorobenzylidene)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B3046260.png)
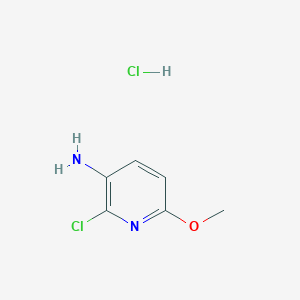
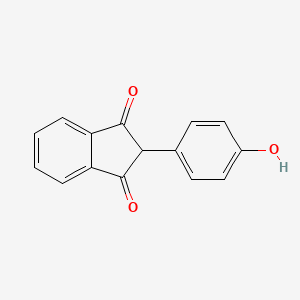
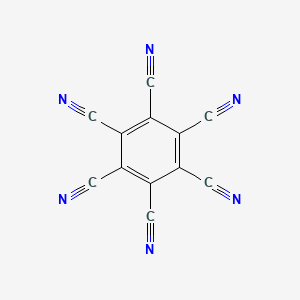
![3-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B3046265.png)
